molecular formula C23H44O11 B12825542 Undecyl I(2)-D-maltoside

Undecyl I(2)-D-maltoside

Cat. No.: B12825542
M. Wt: 496.6 g/mol
InChI Key: UYEMNFYVTFDKRG-IVVDQYBLSA-N
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Description

Undecyl I(2)-D-maltoside is a non-ionic surfactant widely used in biochemical and biophysical research. It is known for its ability to solubilize membrane proteins while maintaining their functional and structural integrity. This compound is particularly valuable in studies involving membrane protein crystallization and structural analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl I(2)-D-maltoside is synthesized through the glycosylation of undecyl alcohol with maltose. The reaction typically involves the use of a glycosyl donor, such as maltose, and a glycosyl acceptor, such as undecyl alcohol, in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and anhydrous conditions to facilitate the formation of the glycosidic bond.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Undecyl I(2)-D-maltoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Undecyl I(2)-D-maltoside has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Essential for solubilizing and stabilizing membrane proteins for structural and functional studies.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form micelles.

    Industry: Utilized in the formulation of detergents and cleaning agents due to its effective surfactant properties.

Mechanism of Action

The primary mechanism of action of undecyl I(2)-D-maltoside involves its ability to interact with lipid bilayers and solubilize membrane proteins. It achieves this by inserting its hydrophobic tail into the lipid bilayer while the hydrophilic maltoside head interacts with the aqueous environment. This interaction disrupts the lipid bilayer, allowing membrane proteins to be extracted and stabilized in solution.

Comparison with Similar Compounds

Similar Compounds

  • Octyl I(2)-D-glucoside
  • Decyl I(2)-D-maltoside
  • Dodecyl I(2)-D-maltoside

Uniqueness

Undecyl I(2)-D-maltoside is unique due to its optimal balance between hydrophobic and hydrophilic properties, making it particularly effective for solubilizing a wide range of membrane proteins without denaturing them. This balance is not as well achieved in similar compounds, which may either be too hydrophobic or too hydrophilic, limiting their effectiveness in certain applications.

Properties

Molecular Formula

C23H44O11

Molecular Weight

496.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21?,22-,23-/m1/s1

InChI Key

UYEMNFYVTFDKRG-IVVDQYBLSA-N

Isomeric SMILES

CCCCCCCCCCCO[C@H]1[C@@H]([C@H](C([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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